Mycolactone E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

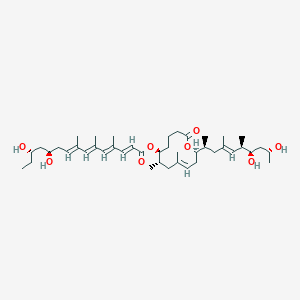

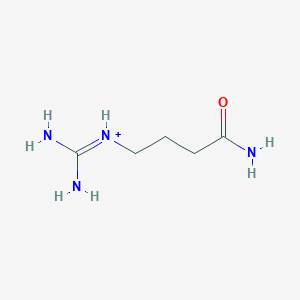

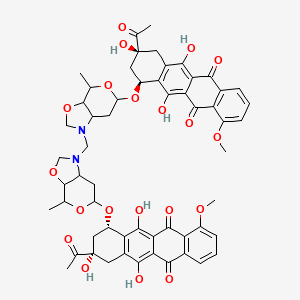

Mycolactone E is a natural product found in Mycobacterium liflandii and Mycobacterium marinum with data available.

科学的研究の応用

1. Role in Buruli Ulcer Formation

Mycolactone, including Mycolactone E, plays a critical role in the formation of Buruli ulcers. It operates by hijacking the Wiskott-Aldrich syndrome protein (WASP) family, leading to uncontrolled activation of ARP2/3-mediated assembly of actin in the cytoplasm. This results in defective cell adhesion and directional migration, contributing to the pathogenesis of Buruli ulcer (Guenin-Macé et al., 2013).

2. Impact on Protein Biogenesis

Mycolactone E exerts its effects by blocking the biogenesis of secretory and integral transmembrane proteins through the inhibition of the Sec61 translocon. This impacts a variety of cellular processes, including cell division, cell death, and inflammation, thus influencing local and systemic cellular function in diseases like Buruli ulcer (Morel et al., 2018).

3. Immunomodulatory Properties

Mycolactone E has notable immunomodulatory properties, particularly on dendritic cells (DCs). It inhibits the phenotypic and functional maturation of DCs, impacting their ability to activate allogeneic T cell priming and produce inflammatory molecules. This suppression plays a part in the lack of inflammatory infiltrates in infected tissues, highlighting its potential as an immunosuppressive agent (Coutanceau et al., 2007).

4. Suppression of T Cell Responsiveness

Mycolactone E suppresses T cell responsiveness by altering both early signaling and posttranslational events. This includes the blockade of cytokine production and impairment of T cell responsiveness to stimulation, providing insights into the defective cellular responses in Buruli ulcer patients (Boulkroun et al., 2009).

5. Effect on Lipid Membranes

The toxin interacts with lipid membranes and modifies lipid segregation, affecting the formation of ordered microdomains. This can potentially impact cell functions and signaling pathways, providing insight into the pleiotropic effects of mycolactone (Nitenberg et al., 2018).

6. Analgesic and Anti-inflammatory Effects

Mycolactone E has been observed to display anti-inflammatory effects on the nervous system. It suppresses the inflammatory responses of sensory neurons, Schwann cells, and microglia without affecting cell viability. These properties may contribute to the analgesic effects observed in Buruli ulcer (Isaac et al., 2017).

特性

製品名 |

Mycolactone E |

|---|---|

分子式 |

C43H70O8 |

分子量 |

715 g/mol |

IUPAC名 |

[(6S,7S,9E,12R)-12-[(E,2S,6R,7R,9R)-7,9-dihydroxy-4,6-dimethyldec-4-en-2-yl]-7,9-dimethyl-2-oxo-1-oxacyclododec-9-en-6-yl] (2E,4E,6E,8E,11R,13S)-11,13-dihydroxy-4,6,8-trimethylpentadeca-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C43H70O8/c1-11-37(45)27-38(46)18-15-28(2)21-31(5)22-29(3)17-20-43(49)50-40-13-12-14-42(48)51-41(19-16-30(4)23-34(40)8)35(9)25-32(6)24-33(7)39(47)26-36(10)44/h15-17,20-22,24,33-41,44-47H,11-14,18-19,23,25-27H2,1-10H3/b20-17+,28-15+,29-22+,30-16+,31-21+,32-24+/t33-,34+,35+,36-,37+,38-,39-,40+,41-/m1/s1 |

InChIキー |

VOCMPGXMAVRLMS-NWIZFJBDSA-N |

異性体SMILES |

CC[C@@H](C[C@@H](C/C=C(\C)/C=C(\C)/C=C(\C)/C=C/C(=O)O[C@H]1CCCC(=O)O[C@H](C/C=C(/C[C@@H]1C)\C)[C@@H](C)C/C(=C/[C@@H](C)[C@@H](C[C@@H](C)O)O)/C)O)O |

正規SMILES |

CCC(CC(CC=C(C)C=C(C)C=C(C)C=CC(=O)OC1CCCC(=O)OC(CC=C(CC1C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)O)O |

同義語 |

mycolactone E |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)

![[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate](/img/structure/B1263295.png)